|

REACTION_CXSMILES

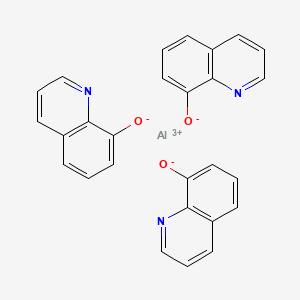

|

C([O-])(=O)C(C)O.[Al+3:7].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.[OH:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[C:30]=1[N:29]=[CH:28][CH:27]=[CH:26]2>C(O)C>[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[Al+3:7] |f:0.1.2.3,6.7.8.9|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

|

|

Name

|

Al[CH3CH(OH)CO2]3

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=CC=C2C=CC=NC12

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Type

|

CUSTOM

|

|

Details

|

the cream colored slurry was stirred magnetically

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar and a reflux condenser

|

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was heated

|

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux by means of an electric heating mantle

|

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained for 17 hours

|

|

Duration

|

17 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

Upon initial heating

|

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

|

Type

|

WASH

|

|

Details

|

the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether

|

|

Type

|

CUSTOM

|

|

Details

|

dried for 24 hours

|

|

Duration

|

24 h

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.9 g |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |